SiroliMus-D3/RapaMycin-D3
Overview
Description
SiroliMus-D3/RapaMycin-D3: is a deuterium-labeled derivative of sirolimus (rapamycin), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent immunosuppressive and antiproliferative properties, primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway . The deuterium labeling enhances its stability and allows for more precise pharmacokinetic studies.
Mechanism of Action
Target of Action
Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR), a serine-threonine kinase . mTOR is a major nutrition and energy sensor that regulates growth and lifespan in yeast and animals . It is involved in cell proliferation, differentiation, and angiogenesis . In addition to mTOR, recent studies have identified STAT3, a transcription factor considered to be undruggable, as a direct functional protein target of rapamycin .
Mode of Action
Rapamycin exerts its effects by binding to its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-rapamycin complex then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting it . This inhibition of mTOR signaling leads to a decrease in protein synthesis and cell proliferation . When rapamycin targets STAT3, it decreases its transcription activity .
Biochemical Pathways
Rapamycin affects multiple biochemical pathways. It is known to inhibit the mTOR signaling pathway, which connects immune and metabolic signals . This inhibition affects immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Rapamycin also impacts the STAT3 pathway and c-Myc-regulated gene expression .
Pharmacokinetics
Most of the drug is sequestered in erythrocytes, resulting in whole blood concentrations being considerably higher than plasma concentrations .
Result of Action
Rapamycin has been shown to induce G0/G1 arrest in multiple myeloma cells, associated with an increase of the cyclin-dependent kinase inhibitor p27 and a decrease of cyclins D2 and D3 . It also induces apoptosis in primary, mainly noncycling cells . Furthermore, rapamycin has been found to suppress tumor growth along with a decreased expression of STAT3 and c-Myc in an in vivo xenograft mouse model for hepatocellular carcinoma .
Action Environment
The action of Rapamycin is influenced by environmental factors such as nutrient availability and light energy status. Experimental limitation of these factors in wild-type Arabidopsis produced phenotypes observed with TOR knockdown plants, indicating a link between TOR signaling and nutrition/light energy status
Biochemical Analysis
Biochemical Properties
Rapamycin-d3 (contains d0) Technical Grade plays a significant role in biochemical reactions. It interferes with protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions are not clearly mentioned in the available resources.
Cellular Effects
The specific cellular effects of Rapamycin-d3 (contains d0) Technical Grade are not clearly mentioned in the available resources. It is known to interfere with protein synthesis , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Rapamycin-d3 (contains d0) Technical Grade is not clearly mentioned in the available resources. As it interferes with protein synthesis , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SiroliMus-D3/RapaMycin-D3 involves the incorporation of deuterium atoms into the sirolimus molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to incorporate deuterium. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: SiroliMus-D3/RapaMycin-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
SiroliMus-D3/RapaMycin-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of sirolimus.
Biology: Employed in cell biology to investigate the role of the mTOR pathway in cell growth, proliferation, and autophagy.
Medicine: Utilized in clinical research to develop new therapeutic strategies for diseases such as cancer, autoimmune disorders, and organ transplantation.
Comparison with Similar Compounds
Everolimus: Another mTOR inhibitor with similar immunosuppressive and antiproliferative properties.
Temsirolimus: An analog of sirolimus used primarily in the treatment of renal cell carcinoma.
Tacrolimus: An immunosuppressant that inhibits calcineurin rather than mTOR, used in organ transplantation.
Uniqueness: SiroliMus-D3/RapaMycin-D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-STESSXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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